N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, often referred to as Compound 11k , belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds with diverse biological effects, including antitumor, antimicrobial, antimalarial, and kinase inhibition activities . In recent years, the quinazoline framework has gained attention in developing anticancer agents, with compounds like afatinib, erlotinib, gefitinib, and lapatinib approved for clinical use by the US Food and Drug Administration .
Preparation Methods
The synthesis of Compound 11k involves the following steps:
Iodine-Catalyzed Reaction: Starting from 2-aminobenzamide and 2-oxopentanedioic acid, the reaction proceeds in ionic liquids to yield 1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivatives. The exact synthetic route and reaction conditions are detailed in the literature.
Chemical Reactions Analysis
Compound 11k may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation. Major products formed from these reactions could include derivatives with modified functional groups or altered pharmacological properties.
Scientific Research Applications
Antitumor Activity: It exhibits potent cytotoxicity against prostate cancer cells (PC-3) and inhibits colony formation and migration.
Biological Studies: Researchers can explore its effects on cell cycle arrest, apoptosis, and intracellular reactive oxygen species.
Medicinal Chemistry: Further optimization of Compound 11k may lead to novel anti-tumor agents.
Mechanism of Action
The precise mechanism by which Compound 11k exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways within cancer cells.
Comparison with Similar Compounds
While Compound 11k’s uniqueness lies in its specific structure, it shares similarities with other quinazoline-based compounds, such as afatinib, erlotinib, and gefitinib . These compounds also target cancer-related pathways and have demonstrated clinical efficacy.
Properties
Molecular Formula |
C22H22FN3O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H22FN3O3/c1-14(2)13-25-20(28)17-5-3-4-6-18(17)26-19(27)11-12-22(25,26)21(29)24-16-9-7-15(23)8-10-16/h3-10,14H,11-13H2,1-2H3,(H,24,29) |
InChI Key |
VXKHHGHBNMMUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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